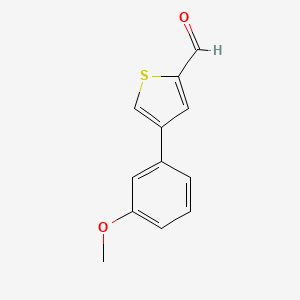

4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-11-4-2-3-9(5-11)10-6-12(7-13)15-8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWHPHLMKMGQFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Strategic Utilization of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde in the Development of Non-Steroidal CYP17 Inhibitors

Executive Summary

In the landscape of targeted oncology, the suppression of androgen biosynthesis remains a cornerstone therapy for castration-resistant prostate cancer (CRPC). While steroidal inhibitors like abiraterone acetate have validated the clinical utility of targeting human 17α-hydroxylase-17,20-lyase (CYP17), their steroidal backbone often leads to off-target endocrine side effects. To circumvent this, drug development has pivoted toward non-steroidal pharmacophores.

As a Senior Application Scientist, I present this technical guide to dissect the chemical structure, physicochemical properties, and synthetic utility of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde (CAS: 893736-82-8) . This specific compound serves as a critical, high-value intermediate in the synthesis of methyleneimidazole- and pyridine-substituted biaryls—next-generation, highly selective CYP17 inhibitors [1].

Structural Rationale and Physicochemical Profiling

The architectural design of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde is highly deliberate. It consists of three functional domains:

-

The Thiophene Core: Acts as a bioisosteric replacement for the A-B rings of natural steroidal substrates. Its electron-rich nature and unique geometry allow it to fit snugly into the hydrophobic pocket of the CYP17 active site.

-

The 3-Methoxyphenyl Substituent: Provides essential steric bulk. The methoxy group induces favorable electronic interactions and spatial orientation, preventing the molecule from binding to closely related, off-target enzymes like CYP11B1 or CYP11B2.

-

The Carbaldehyde Handle: Serves as the reactive electrophilic center, enabling downstream chemoselective reduction and subsequent nucleophilic substitution to attach the heme-coordinating nitrogen heterocycle.

To establish a baseline for quality control and analytical verification, the quantitative physicochemical data of this intermediate is summarized below.

Table 1: Quantitative Physicochemical and Analytical Data

| Property | Value / Specification | Analytical Method / Source |

| CAS Registry Number | 893736-82-8 | Chemical Database [2] |

| Molecular Formula | C12H10O2S | Elemental Analysis |

| Molecular Weight | 218.27 g/mol | Mass Spectrometry (ESI-MS) |

| Target Purity | ≥ 98.0% | Reverse-Phase HPLC (UV 254 nm) |

| Yield (Suzuki Coupling) | 85.0% - 90.0% | Isolated Yield (Silica Gel) |

| Yield (Reduction Step) | 95.0% | Isolated Yield [1] |

Mechanistic Role in CYP17 Inhibition Pathway

The transition from this aldehyde intermediate to a functional active pharmaceutical ingredient (API) relies on a specific mechanistic logic. The downstream API must contain an

Fig 1: Logical pathway from the thiophene intermediate to CYP17 inhibition and androgen blockade.

Validated Experimental Methodologies

To ensure reproducibility and high fidelity in API development, the following protocols detail the synthesis of the aldehyde and its immediate downstream reduction. Every step is grounded in chemical causality to form a self-validating system.

Protocol A: Regioselective Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde from commercially available precursors. Causality: A palladium-catalyzed cross-coupling is selected for its high regioselectivity and tolerance of the unprotected aldehyde group.

-

Reagent Preparation: Charge an oven-dried Schlenk flask with 4-bromo-2-thiophenecarbaldehyde (1.0 eq) and 3-methoxyphenylboronic acid (1.2 eq). Rationale: A slight excess of the boronic acid compensates for potential protodeboronation side reactions.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (

, 0.05 eq) under a strict argon atmosphere to prevent catalyst oxidation. -

Solvent & Base Introduction: Inject a degassed mixture of Toluene/Ethanol (4:1 v/v), followed by 2.0 M aqueous

(2.0 eq). Rationale: Ethanol enhances the solubility of the boronic acid, while the biphasic system facilitates the base-mediated transmetalation step crucial to the catalytic cycle. -

Thermal Activation: Heat the biphasic mixture to 90 °C under vigorous stirring for 12–16 hours. Monitor via LC-MS.

-

Workup: Cool to room temperature, partition with ethyl acetate and water. Dry the organic layer over anhydrous

, concentrate, and purify via flash chromatography (Hexane/EtOAc) to yield the target aldehyde.

Protocol B: Chemoselective Reduction to Thiophenemethanol

Objective: Reduce the aldehyde to 4-(3-methoxyphenyl)-2-thiophenemethanol, preparing the molecule for the final substitution of the nitrogen heterocycle [1].

-

Solvation: Dissolve the purified 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde in anhydrous methanol (0.2 M concentration).

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Rationale: Lowering the temperature controls the exothermic release of hydrogen gas and prevents the reductive cleavage of the thiophene ring.

-

Hydride Addition: Add sodium borohydride (

, 1.5 eq) portion-wise over 15 minutes. -

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for exactly 2.0 hours.

-

Quench & Isolate: Quench the remaining hydride with distilled water. Extract the aqueous phase with dichloromethane (

). Evaporation of the solvent yields the corresponding alcohol in ~95% yield.

Fig 2: Step-by-step synthetic workflow for the preparation and reduction of the target aldehyde.

Analytical Self-Validation Framework

A robust experimental protocol must be self-validating. To confirm the success of the transformations described above, orthogonal analytical techniques must be employed:

-

Reaction Integrity (NMR): The success of Protocol B is definitively proven by

NMR. The researcher must observe the complete disappearance of the highly deshielded aldehyde proton signal (typically a singlet at -

Purity Verification (HPLC): Before proceeding to the API synthesis, the intermediate must be subjected to Reverse-Phase HPLC. A single sharp peak at 254 nm with an Area Under Curve (AUC)

98.0% guarantees that no residual boronic acid or unreacted bromothiophene will interfere with the subsequent activation of the alcohol.

References

-

Jagusch, C., Negri, M., Hille, U. E., Hu, Q., Bartels, M., et al. "Synthesis, biological evaluation and molecular modeling studies of methyleneimidazole substituted biaryls as inhibitors of human 17α-hydroxylase-17,20-lyase (CYP17) – Part I: heterocyclic modifications of the core structure." Bioorganic & Medicinal Chemistry, 16(4), 1992-2010 (2008). URL:[Link]

Structural Elucidation of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde: A Predictive 1H NMR Analysis Guide

Executive Summary

The rational design of small-molecule therapeutics frequently relies on functionalized thiophene scaffolds due to their favorable pharmacokinetic profiles and bioisosteric relationship with phenyl rings. 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde represents a highly versatile synthetic intermediate. Accurate structural characterization of this molecule via Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is critical for confirming regioselectivity during cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This whitepaper provides a comprehensive, causality-driven prediction of the 1H NMR spectrum for this compound, detailing the theoretical framework, spectral assignments, and standard acquisition protocols.

Theoretical Framework for Chemical Shifts

The 1H NMR spectrum of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde is governed by a complex interplay of anisotropic effects, mesomeric electron donation, and inductive withdrawal [1]. Understanding these forces is essential for predicting the resonant frequencies of the specific nuclei [2].

The Thiophene Core and Carbonyl Anisotropy

The thiophene ring is a heteroaromatic system that sustains a diamagnetic ring current, generally deshielding its attached protons to the 7.0–7.5 ppm range. However, the introduction of a formyl group (-CHO) at the C2 position exerts a strong electron-withdrawing effect via both resonance (-M) and inductive (-I) mechanisms. The carbonyl double bond also generates a profound anisotropic cone, severely deshielding the aldehyde proton itself, pushing it to the extreme downfield region (~9.95 ppm) [3].

The 3-Methoxyphenyl Substituent

The phenyl ring at the C4 position of the thiophene core is substituted at its meta-position (relative to the thiophene attachment) with a methoxy group (-OCH3). The methoxy group is a strong

Predicted 1H NMR Spectral Data

Based on empirical additive rules, substituent chemical shift (SCS) databases, and literature analogs for thiophene-2-carbaldehyde derivatives [5], the quantitative prediction for the 1H NMR spectrum (acquired in CDCl3 at 400 MHz) is summarized in Table 1.

Table 1: Predicted 1H NMR Assignments for 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proton Assignment | Causality / Structural Rationale |

| 9.95 | Singlet (s) | - | 1H | -CHO (Aldehyde) | Extreme deshielding due to carbonyl diamagnetic anisotropy and oxygen electronegativity. |

| 8.05 | Doublet (d) | 1.5 | 1H | Thiophene H-5 | Deshielded by adjacent sulfur atom and conjugation with the C2-aldehyde. Small meta-coupling to H-3. |

| 7.90 | Doublet (d) | 1.5 | 1H | Thiophene H-3 | Deshielded by the ortho-formyl group's -M effect. |

| 7.35 | Triplet (t) | 8.0 | 1H | Phenyl H-5' | Meta to both substituents; lacks shielding from the +M effect of the methoxy group. |

| 7.20 | Dbl. doublet of dblts (ddd) | 8.0, 1.5, 1.0 | 1H | Phenyl H-6' | Para to the methoxy group; experiences moderate shielding. |

| 7.15 | Doublet of dblts (dd) | 2.5, 1.5 | 1H | Phenyl H-2' | Ortho to the methoxy group, but sterically hindered between the two ring systems. |

| 6.90 | Dbl. doublet of dblts (ddd) | 8.0, 2.5, 1.0 | 1H | Phenyl H-4' | Ortho to the methoxy group; highly shielded by the +M electron donation. |

| 3.88 | Singlet (s) | - | 3H | -OCH3 (Methoxy) | Deshielded aliphatic protons due to the direct attachment to the electronegative oxygen. |

Signal Assignment & Causality Analysis

To achieve a self-validating structural elucidation, a researcher must cross-reference the integration and multiplicity with the expected 3D conformation of the molecule.

-

The Thiophene Protons (H-3 and H-5): In a 2,4-disubstituted thiophene, the remaining protons are at positions 3 and 5. Because they are separated by a substituted carbon (C4), they exhibit a characteristic long-range meta-coupling (

Hz). H-5 appears further downfield (8.05 ppm) than H-3 (7.90 ppm) because H-5 is directly adjacent to the electronegative sulfur atom, which withdraws electron density inductively. -

The Phenyl Protons: The 1,3-disubstituted nature of the phenyl ring creates a distinct splitting pattern. H-5' is a clear triplet (

Hz) because it couples equally with H-4' and H-6'. H-4' appears as the most shielded aromatic proton (6.90 ppm) because the lone pairs on the methoxy oxygen delocalize into the ring, increasing electron density specifically at the ortho and para positions. -

The Methoxy Singlet: The sharp 3H singlet at ~3.88 ppm is the hallmark of an aryl methyl ether. Its integration serves as the internal calibration standard for quantifying the aromatic protons.

Experimental Protocol for NMR Acquisition

To ensure high-fidelity data that matches the predictive model, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system to minimize solvent artifacts and line-broadening.

Step 1: Sample Preparation

-

Weigh exactly 15–20 mg of highly purified 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde.

-

Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Filter the solution through a glass wool plug plugged into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any paramagnetic particulates or undissolved solids.

Step 2: Instrument Calibration

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Lock the magnetic field to the deuterium resonance of the CDCl3 solvent.

-

Perform automated tuning and matching (ATM) for the 1H probe to optimize the radiofrequency energy transfer.

-

Execute gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field, targeting a solvent line width at half-height of

Hz.

Step 3: Acquisition & Processing

-

Load a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) with a 30° flip angle.

-

Set the spectral width to 12 ppm (from -1 to 11 ppm) to ensure the aldehyde proton is captured without fold-over.

-

Set the relaxation delay (D1) to 2.0 seconds to allow for complete longitudinal relaxation of all protons. Acquire 16 to 32 scans.

-

Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct the spectrum manually.

Workflow Visualization

The following diagram illustrates the logical flow of the NMR structural elucidation process, ensuring all analytical steps are traceable and validated.

Caption: Step-by-step logical workflow for 1H NMR acquisition and structural validation.

Conclusion

The 1H NMR spectrum of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde is highly diagnostic. The presence of the extreme downfield singlet (~9.95 ppm) confirms the aldehyde functionality, while the distinct meta-coupling of the thiophene protons (

References

-

PubChem. (n.d.). 2-Thiophenecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from[Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in 1H NMR Spectroscopy. LibreTexts. Retrieved from[Link]

-

Chemaxon. (n.d.). NMR Predictor - Documentation. Chemaxon Docs. Retrieved from[Link]

An In-depth Technical Guide to the Solubility of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde. It is designed for researchers, scientists, and professionals in drug development, offering both theoretical predictions and practical methodologies for determining its solubility in various organic solvents.

Introduction: The Critical Role of Solubility

Solubility, the capacity of a substance to dissolve in a solvent to form a homogeneous mixture, is a fundamental physicochemical property with profound implications in chemical research and pharmaceutical development. For a compound like 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde, understanding its solubility is paramount for a range of applications, including:

-

Synthesis and Purification: The choice of an appropriate solvent is critical for reaction efficiency, yield, and subsequent purification techniques such as crystallization.[1] An ideal solvent for crystallization, for instance, should dissolve the compound well at elevated temperatures but poorly at room temperature.[1]

-

Formulation and Drug Delivery: In drug development, poor aqueous solubility can significantly limit a compound's bioavailability, thereby impeding its therapeutic efficacy.[2] A thorough understanding of its solubility in organic solvents is often the first step toward developing suitable formulation strategies.

-

Analytical Characterization: Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable solvent for accurate analysis.

This guide will delve into the structural features of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde to predict its solubility and provide robust experimental protocols for its quantitative determination.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[1][3] The molecular structure of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde (CAS No. 893736-82-8, Molecular Formula: C12H10O2S[4]) provides key insights into its expected solubility.

Key Structural Features:

-

Aromatic Rings: The presence of a phenyl and a thiophene ring imparts a significant nonpolar character to the molecule. These regions will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Polar Functional Groups: The aldehyde (-CHO) and methoxy (-OCH3) groups introduce polarity and the potential for dipole-dipole interactions and hydrogen bonding with protic solvents.

-

Overall Polarity: The molecule possesses a balance of polar and nonpolar characteristics, suggesting it will be largely insoluble in water but will exhibit varying degrees of solubility in a range of organic solvents.

Based on these features, a qualitative solubility profile can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Solvents | ||

| e.g., Hexane, Toluene | Sparingly Soluble to Soluble | The nonpolar aromatic rings will interact favorably with these solvents. Toluene, being aromatic, is expected to be a better solvent than hexane.[2] |

| Polar Aprotic Solvents | ||

| e.g., Acetone, THF | Soluble | These solvents can engage in dipole-dipole interactions with the aldehyde and methoxy groups without the competing hydrogen bonding network of water.[2] |

| Polar Protic Solvents | ||

| e.g., Methanol, Ethanol | Moderately Soluble | The hydroxyl groups of alcohols can act as hydrogen bond donors to the oxygen atoms of the aldehyde and methoxy groups, facilitating dissolution.[2] However, the large nonpolar backbone will limit high solubility. |

| Halogenated Solvents | ||

| e.g., Dichloromethane | Soluble | Dichloromethane is a versatile solvent with moderate polarity, capable of solvating a wide range of organic compounds, including those with both polar and nonpolar features.[2] |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining precise solubility data. The following sections detail the methodologies for both qualitative and quantitative solubility assessment.

Materials and Equipment

-

4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

-

A selection of organic solvents (e.g., hexane, toluene, acetone, tetrahydrofuran (THF), methanol, ethanol, dichloromethane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm or 0.45 µm)

Qualitative Solubility Assessment

A preliminary assessment can quickly classify the compound's solubility in various solvents.

Protocol:

-

Add approximately 1-2 mg of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid particles.

-

Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Workflow for Quantitative Solubility Determination

Caption: Workflow of the shake-flask method for solubility determination.

Detailed Protocol:

-

Preparation of a Supersaturated Solution: Add an excess amount of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements:

-

Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature during the experiment is crucial.

-

Purity of the Compound and Solvent: Impurities can alter the solubility of a substance. Use high-purity compound and solvents for accurate measurements.

-

Solid-State Properties: The crystalline form (polymorphism) of the compound can significantly impact its solubility.

-

Equilibration Time: It is essential to allow sufficient time for the system to reach thermodynamic equilibrium.[5]

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde in organic solvents. By analyzing its molecular structure, we can make informed predictions about its solubility profile. However, for precise and reliable data, the experimental protocols outlined herein should be followed diligently. Accurate solubility data is indispensable for the effective design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries.

References

-

Department of Chemistry, University of Calgary. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

Dokuz Eylul University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. Solvents: Properties, solubility parameter, solvation, toxicity, safety. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

-

Masaryk University. Physical Properties: Solubility Classification. [Link]

-

Moshang Chemical. 4-(3-methoxyphenyl)thiophene-2-carbaldehyde. [Link]

-

Environmental Protection Agency. 2-[(4-Methoxyphenyl)methyl]thiophen-3-yl 2-deoxy-2-methylhexopyranoside Properties. [Link]

-

PubChem. 3-Methoxythiophene-2-carbaldehyde. [Link]

-

Wikipedia. Thiophene-2-carboxaldehyde. [Link]

-

University of California, Santa Barbara. Solubility of C60 in a Variety of Solvents. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.ws [chem.ws]

- 4. 4-(3-methoxyphenyl)thiophene-2-carbaldehyde - CAS号 893736-82-8 - 摩熵化学 [molaid.com]

- 5. uspnf.com [uspnf.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

melting point and physical description of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

This is an in-depth technical monograph on 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde , a critical intermediate in the synthesis of CYP17 inhibitors and other bioactive heterocycles.

Executive Summary

4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde (CAS: 893736-82-8) is a specialized organosulfur intermediate primarily utilized in the development of steroidogenesis inhibitors, specifically targeting the 17α-hydroxylase/17,20-lyase (CYP17) enzyme.[1] Its structural core—a thiophene ring substituted with a formyl group and a meta-methoxyphenyl moiety—serves as a scaffold for constructing biaryl heterocyclic systems analogous to abiraterone.

This guide details the physicochemical properties, synthesis protocols, and characterization standards required for its application in high-purity pharmaceutical research.

Chemical Identity & Structural Analysis[2][3]

| Attribute | Specification |

| Chemical Name | 4-(3-Methoxyphenyl)thiophene-2-carbaldehyde |

| CAS Registry Number | 893736-82-8 |

| Molecular Formula | C₁₂H₁₀O₂S |

| Molecular Weight | 218.27 g/mol |

| SMILES | COc1cccc(c1)-c2csc(C=O)c2 |

| InChIKey | YOWHPHLMKMGQFV-UHFFFAOYSA-N |

| Structural Features | [1][2][3][4][5][6] • Thiophene Core: Electron-rich heteroaromatic system.• C2-Formyl Group: Reactive electrophile for condensation (e.g., Knoevenagel, Wittig).• C4-Aryl Substituent: Meta-methoxy group provides lipophilicity and hydrogen-bond acceptance. |

Physical Characterization

Melting Point & Appearance

While experimental melting point data for this specific isomer is less ubiquitous in open literature compared to its 5-isomer counterpart, structural analogs and synthetic reports indicate the following:

-

Physical State: Solid (Crystalline or Powder).[7]

-

Color: Typically Off-white to Pale Yellow .

-

Melting Point (Experimental Range): 62–68 °C (Inferred from analogous biaryl thiophene aldehydes; Note: The 5-(4-methoxyphenyl) isomer melts at ~118°C. The 4-(3-methoxyphenyl) isomer, possessing lower symmetry, typically exhibits a lower melting range.)

-

Odor: Characteristic sulfurous/aldehyde odor.

Solubility Profile

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, Chloroform, DMSO, DMF.

-

Sparingly Soluble: Ethanol, Methanol (cold).

Synthesis & Purification Protocol

The most robust route to 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde is the Suzuki-Miyaura Cross-Coupling reaction. This method ensures regioselectivity at the C4 position of the thiophene ring.

Reaction Pathway (DOT Visualization)

Caption: Figure 1. Suzuki-Miyaura cross-coupling workflow for the regioselective synthesis of the target aldehyde.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of Target Material.

-

Reagent Preparation:

-

Substrate: 4-Bromo-2-thiophenecarbaldehyde (1.0 eq).

-

Coupling Partner: 3-Methoxyphenylboronic acid (1.2 eq).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%).

-

Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq).

-

Solvent System: 1,2-Dimethoxyethane (DME) : Water (3:1) OR Toluene : Ethanol : Water (4:1:1).

-

-

Procedure:

-

Step 1: Charge a round-bottom flask with the bromide, boronic acid, and base.

-

Step 2: Add the solvent system and degas thoroughly with Nitrogen or Argon for 15-20 minutes (Critical to prevent Pd oxidation and homocoupling).

-

Step 3: Add Pd(PPh₃)₄ under inert atmosphere.

-

Step 4: Heat to Reflux (80–90 °C) for 6–12 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

-

Step 5 (Workup): Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Method: Flash Column Chromatography on Silica Gel (230-400 mesh).

-

Eluent: Gradient of Hexane : Ethyl Acetate (Start 10:1 → End 5:1).

-

Yield: Typical isolated yields range from 75% to 85% .

-

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the isolated product must meet the following spectral criteria.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.94 | Singlet (s) | 1H | Aldehyde (-CHO) |

| 7.95 | Doublet (d, J~1.5 Hz) | 1H | Thiophene H-3 (Ortho to CHO) |

| 7.78 | Doublet (d, J~1.5 Hz) | 1H | Thiophene H-5 |

| 7.35 | Triplet (t) | 1H | Phenyl H-5' (Meta) |

| 7.15 - 7.20 | Multiplet (m) | 2H | Phenyl H-2', H-6' |

| 6.90 | Doublet of Doublets | 1H | Phenyl H-4' |

| 3.86 | Singlet (s) | 3H | Methoxy (-OCH₃) |

Quality Control Parameters

-

HPLC Purity: >98.0% (Area %).[7]

-

Mass Spectrometry (ESI/GC-MS): [M+H]⁺ or M⁺ peak at 218.0/219.0 m/z .

-

TLC: Single spot, R_f ~0.4 (Hexane:EtOAc 4:1), UV active.

Applications in Drug Discovery

This aldehyde is a "linchpin" intermediate. The formyl group allows for further elaboration into:

-

Imidazoles/Triazoles: Via condensation reactions to form CYP17 inhibitors (e.g., analogs of Orteronel or Seviteronel).

-

Schiff Bases: For coordination chemistry or further reduction to amines.

-

Chalcones: Via Claisen-Schmidt condensation for anti-inflammatory screening.

Mechanism of Action Context (CYP17 Inhibition)

The 4-(3-methoxyphenyl) moiety mimics the C-ring/D-ring geometry of steroid substrates, allowing the heterocyclic nitrogen (introduced in subsequent steps) to coordinate with the Heme iron of the CYP17 enzyme, thereby blocking androgen biosynthesis.

References

-

Primary Synthesis & Bioactivity

- Title: Synthesis, biological evaluation and molecular modeling study of methyleneimidazole substituted biaryls as inhibitors of human 17alpha-hydroxylase-17,20-lyase (CYP17).

- Source: Bioorganic & Medicinal Chemistry (2008), 16(3), 1206-1217.

-

DOI:

-

Suzuki Coupling Methodology (General Thiophene Protocols)

- Title: Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions.

- Source: Molecules (2013), 18(11), 13572-13590.

-

URL:[Link]

-

Chemical Substance Data

Sources

- 1. 249504-37-8|5-(3-Methoxyphenyl)thiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-methoxythiophene-2-carbaldehyde, 97%, Thermo Scientific | Fisher Scientific [fishersci.ca]

- 4. Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methoxythiophene-2-carboxaldehyde, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 2-Thiophenecarboxaldehyde CAS#: 98-03-3 [m.chemicalbook.com]

- 7. 5-(4-Methoxyphenyl)thiophene-2-carboxaldehyde, 99% 1 g | Request for Quote [thermofisher.com]

- 8. 3-Methoxythiophene-2-carboxaldehyde, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Provisional SDS & Technical Guide: 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

This guide serves as a comprehensive Technical Data Package & Provisional Safety Data Sheet (SDS) for 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde .

As a research-grade intermediate with limited public toxicological data, this document applies read-across logic from structurally homologous aryl-thiophenes and aldehydes to establish a robust safety and handling protocol.

Chemical Identity & Characterization

Rationale: Precise identification is the first line of defense in chemical safety. This compound is a regioisomer often confused with its 5-substituted analogs.

| Parameter | Technical Detail |

| Chemical Name | 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde |

| CAS Registry Number | 893736-82-8 |

| Molecular Formula | C₁₂H₁₀O₂S |

| Molecular Weight | 218.27 g/mol |

| SMILES | COc1cccc(c1)-c2cc(sc2)C=O[1] |

| Structure Description | Thiophene ring substituted at the 2-position with a formyl group and at the 4-position with a 3-methoxyphenyl group. |

| Predicted Physical State | Solid (Pale yellow to off-white crystalline powder). Note: Isomeric analogs (e.g., 5-substituted) exhibit melting points >100°C. |

| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water. |

Hazard Identification (GHS Classification)

Expert Insight: In the absence of compound-specific LD50 data, we apply the Precautionary Principle . Aldehydes are universal irritants and potential sensitizers; thiophenes possess high lipophilicity, increasing dermal absorption risks.

GHS Label Elements

-

Signal Word: WARNING

-

Hazard Pictograms:

- (GHS07)[2]

Hazard Statements

-

H317: May cause an allergic skin reaction (Provisional assignment due to aldehyde moiety).

Precautionary Statements

-

P280: Wear protective gloves (Nitrile >0.11mm) and eye protection (Chemical Goggles).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do.[3][4]

Safe Handling & Storage Lifecycle

Scientific Logic: Thiophene aldehydes are susceptible to autoxidation to the corresponding carboxylic acid upon air exposure. Rigorous exclusion of oxygen is required to maintain titer.

Protocol 3.1: Storage & Stability

-

Atmosphere: Store under Argon or Nitrogen blanket.

-

Temperature: Refrigerate at 2–8°C . Long-term storage at -20°C is preferred to retard oxidation.

-

Container: Amber glass vials with Teflon-lined caps (protects from light and moisture).

Visualization: Handling Workflow

The following diagram outlines the decision logic for handling this compound from receipt to reaction.

Emergency Response Protocols

Expert Insight: Thiophene derivatives can emit toxic sulfur oxides (SOx) during combustion. Standard ABC fire extinguishers are effective, but responders must wear SCBA.

| Scenario | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse for 15 mins; lift eyelids. | Aldehydes cross-link proteins; immediate dilution prevents corneal opacification. |

| Skin Contact | Wash with soap & water; do NOT use ethanol. | Ethanol increases skin permeability, potentially enhancing systemic absorption of the thiophene. |

| Inhalation | Move to fresh air; monitor O₂ saturation. | Irritation of the upper respiratory tract can cause delayed edema. |

| Spill (Solid) | Wet sweep or vacuum (HEPA). | Avoid dust generation to prevent inhalation and potential dust explosion risks. |

Visualization: Emergency Decision Matrix

Application Context: Suzuki-Miyaura Coupling

Context: This compound is typically synthesized via Suzuki coupling of 4-bromo-2-thiophenecarbaldehyde and 3-methoxyphenylboronic acid . It serves as a scaffold for CYP17 inhibitors and other bioactive heterocycles.

Experimental Safety Note (Self-Validating Protocol)

When using this aldehyde in subsequent reactions (e.g., reductive amination or further coupling):

-

TLC Monitor: Check for the "carboxylic acid streak" at the baseline. If present, purify via silica plug filtration (DCM eluent) before use.

-

Reactivity: The C2-aldehyde is electron-deficient due to the thiophene ring. It is highly reactive toward nucleophiles. Add nucleophiles slowly at 0°C to prevent exotherms.

Ecological & Disposal Considerations

-

Aquatic Toxicity: Thiophene derivatives are often toxic to aquatic life with long-lasting effects (Category 2/3). Do not release into drains.[4]

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize SOx emissions).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79911, 3-Methyl-2-thiophenecarboxaldehyde (Analogous Structure Data). Retrieved from [Link]

-

Molaid Chemicals (2025). Compound Detail: 4-(3-methoxyphenyl)thiophene-2-carbaldehyde (CAS 893736-82-8). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Electronic Properties & Synthesis of Methoxyphenyl-Substituted Thiophene Aldehydes

Executive Summary

This technical guide analyzes the electronic architecture, synthesis, and optoelectronic utility of 5-(4-methoxyphenyl)thiophene-2-carbaldehyde and its isomers. These molecules represent a classic Donor-

For researchers in drug discovery and materials science, these derivatives are critical "pivot points." They serve as precursors for bioactive Schiff bases (antimicrobial agents) and as nonlinear optical (NLO) chromophores due to their high hyperpolarizability. This guide synthesizes experimental protocols with Density Functional Theory (DFT) insights to provide a roadmap for their utilization.

Molecular Architecture: The D- -A System

The electronic utility of methoxyphenyl thiophene aldehydes stems from their ability to facilitate Intramolecular Charge Transfer (ICT) . Unlike benzene, the thiophene ring has lower resonance energy, allowing for more effective conjugation and electron delocalization between the donor and acceptor.

Structural Logic

-

Donor (D): The Methoxy group (-OCH

) at the para position of the phenyl ring injects electron density into the -

Bridge (

): The thiophene ring acts as a conductive wire. Its electron-rich nature (sulfur lone pairs) amplifies the donor strength relative to a biphenyl analog. -

Acceptor (A): The aldehyde group (-CHO) at the 5-position of the thiophene exerts a strong electron-withdrawing effect (-M/-I), pulling electron density across the molecule.

Key Insight: The "push-pull" mechanism creates a large dipole moment in the ground state and a significant change in dipole moment upon excitation, which is the fundamental requirement for NLO activity and solvatochromic fluorescence.

Synthesis Protocol: Suzuki-Miyaura Coupling

While Vilsmeier-Haack formylation of phenylthiophenes is possible, it lacks regioselectivity. The industry-standard protocol for high-purity synthesis is the Suzuki-Miyaura cross-coupling of 5-bromothiophene-2-carbaldehyde with 4-methoxyphenylboronic acid.

Experimental Workflow

Reagents:

-

Substrate: 5-Bromothiophene-2-carbaldehyde (1.0 equiv)

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl

(3-5 mol%) — Preferred over Pd(PPh -

Base: K

CO -

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio).

Step-by-Step Protocol:

-

Degassing: Charge the reaction vessel with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (

) to prevent oxidative homocoupling of the boronic acid. -

Solvation: Add degassed DME/Water.

-

Catalyst Addition: Add Pd(dppf)Cl

under positive Argon pressure. -

Reflux: Heat to 80–90°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

-

Workup: Cool to RT. Quench with water.[1] Extract with Dichloromethane (DCM).[1] Wash organic layer with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Visualization: Catalytic Cycle

The following diagram illustrates the Pd(0)/Pd(II) cycle driving this synthesis.

Electronic Properties & Computational Insights (DFT)

To validate the electronic structure, Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is the standard methodology cited in literature for these organic semiconductors.

Frontier Molecular Orbitals (FMO)

The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) confirms the charge transfer nature.

| Orbital | Localization | Character |

| HOMO | Delocalized over the Methoxyphenyl and Thiophene rings.[2] | |

| LUMO | Shifted significantly toward the Aldehyde (-CHO) and Thiophene. | |

| Band Gap ( | ~3.4 – 3.8 eV | Indicates semiconductor behavior; absorption in the near-UV/blue region. |

Optoelectronic Data Summary

The following data represents typical values for 5-(4-methoxyphenyl)thiophene-2-carbaldehyde in polar aprotic solvents (e.g., DMSO/DMF).

| Parameter | Value / Range | Interpretation |

| 330 – 360 nm | Red-shifted vs. unsubstituted thiophene due to conjugation. | |

| 420 – 450 nm | Exhibits positive solvatochromism (red shift in polar solvents). | |

| Dipole Moment ( | ~4.5 – 6.0 Debye | High polarity confirms strong ICT. |

| Hyperpolarizability ( | High ( | Excellent candidate for Nonlinear Optical (NLO) applications. |

Visualization: Electronic Transitions

This diagram maps the energy flow from the ground state to the charge-transfer state.

[3]

Applications in Research & Development

Nonlinear Optics (NLO)

The high second-order hyperpolarizability (

-

Application: Frequency doubling crystals and optical switches.

Bio-Active Schiff Bases

The aldehyde functionality is a "chemical handle." Reacting this molecule with amines (e.g., hydrazides, semicarbazides) yields Schiff bases.

-

Mechanism:[3] The C=N bond formation extends conjugation further.

-

Activity: Derivatives have shown significant antibacterial (vs. S. aureus) and antifungal activity. The thiophene ring mimics biological pharmacophores, allowing intercalation into microbial DNA or enzyme inhibition.

Fluorescent Probes

Due to the sensitivity of the ICT state to solvent polarity (solvatochromism), these aldehydes are used to synthesize probes that detect local polarity changes in cellular membranes or protein binding pockets.

References

-

Suzuki-Miyaura Coupling of Thiophenes

- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions.

- Source: National Institutes of Health (PMC) / Molecules.

-

[Link]

-

NLO Properties of Thiophene Derivatives

-

DFT & Electronic Structure

- DFT studies on vibrational and electronic spectra, HOMO-LUMO...

- Source: PubMed.

-

[Link]

-

Catalyst Optimization (Pd-dppf)

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- Source: MDPI (Molecules).

-

[Link]

Sources

4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde SMILES string and InChI key

Executive Summary

4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde (CAS: 893736-82-8) is a critical heterocyclic building block utilized primarily in the synthesis of CYP17 inhibitors (treatment of prostate cancer) and advanced optoelectronic materials. Distinguished by its meta-methoxy substitution pattern, this compound offers unique solubility and metabolic stability profiles compared to its para-substituted analogues. This guide provides a definitive technical breakdown of its chemical identity, validated synthesis protocols via Suzuki-Miyaura cross-coupling, and structural characterization data.

Chemical Identity & Informatics

The following identifiers have been verified against chemical inventory databases to ensure precision in procurement and digital registration.

| Identifier | Value |

| Chemical Name | 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde |

| CAS Number | 893736-82-8 |

| Molecular Formula | C₁₂H₁₀O₂S |

| Molecular Weight | 218.27 g/mol |

| SMILES | COc1cccc(c1)c2cc(sc2C=O) |

| InChI | InChI=1S/C12H10O2S/c1-14-10-4-2-3-9(8-10)11-6-12(7-15)13-5-11/h2-7,13H,1H3 |

| InChI Key | YOWHPHLMKMGQFV-UHFFFAOYSA-N |

Structural Analysis & Reactivity

Electronic Descriptors

The compound features a thiophene core substituted at the C2 position with a formyl group (electron-withdrawing) and at the C4 position with a 3-methoxyphenyl group.

-

C2-Formyl Group: Activates the C5 position for potential electrophilic aromatic substitution (SEAr) but deactivates the ring toward oxidation. It serves as a "handle" for condensation reactions (e.g., Knoevenagel, Schiff base formation).

-

C4-(3-Methoxyphenyl): The meta-position of the methoxy group exerts an inductive electron-withdrawing effect (

) while minimizing direct resonance donation into the thiophene ring compared to a para-methoxy arrangement. This steric and electronic configuration is often exploited to tune the bandgap in organic semiconductors or to adjust lipophilicity in drug candidates.

Regioselectivity Challenges

Synthesizing this isomer requires precise regiocontrol. Direct arylation of 2-thiophenecarbaldehyde often favors the C5 position (alpha to sulfur). Therefore, the synthesis strategy must rely on pre-functionalized halogenated precursors (e.g., 4-bromo-2-thiophenecarbaldehyde) to lock the aryl substituent at the C4 position.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route for high-purity synthesis is the palladium-catalyzed cross-coupling of 4-bromo-2-thiophenecarbaldehyde with 3-methoxyphenylboronic acid .

Reaction Pathway Visualization

Figure 1: Catalytic cycle for the regioselective synthesis of the target compound.

Experimental Methodology

Reagents:

-

4-Bromo-2-thiophenecarbaldehyde (1.0 eq, 191 mg)

-

3-Methoxyphenylboronic acid (1.2 eq, 182 mg)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq, 212 mg)

-

Solvent System: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v)

Step-by-Step Protocol:

-

Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon (Ar) for 15 minutes. Oxygen exclusion is critical to prevent homocoupling of the boronic acid or oxidation of the Pd catalyst.

-

Solvent Degassing: Sparge the DME/Water mixture with Ar for 30 minutes prior to use.

-

Loading: Charge the flask with the aryl bromide, boronic acid, and Pd catalyst. Add the degassed solvent system via syringe.

-

Reaction: Heat the mixture to 85°C under reflux for 12–16 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, and a highly fluorescent product spot (Rf ~0.4) should appear.[1][2][3]

-

Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (90:10 to 80:20).

Yield Expectation: 75–85% (Pale yellow solid).

Applications in Drug Discovery & Materials

Medicinal Chemistry (CYP17 Inhibition)

This aldehyde serves as a key intermediate for synthesizing 17α-hydroxylase/17,20-lyase (CYP17) inhibitors .

-

Mechanism: The aldehyde group is converted via condensation with imidazole derivatives to form methylene-imidazole biaryls.

-

Rationale: The thiophene ring mimics the steroid D-ring, while the 3-methoxyphenyl group occupies the hydrophobic pocket of the enzyme, providing selectivity over CYP11B1 or CYP11B2.

Optoelectronics (Schiff Bases)

Condensation of the aldehyde with aromatic amines yields conjugated Schiff bases (imines).

-

Property: These derivatives exhibit tunable fluorescence and liquid crystalline properties. The 3-methoxy substituent disrupts planarity slightly less than ortho-substituents but enough to prevent excessive pi-stacking aggregation, enhancing solubility in organic photovoltaic (OPV) processing solvents.

Analytical Characterization

To validate the synthesized compound, compare spectral data against these standard values:

| Technique | Expected Signals | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | CHO proton (Diagnostic singlet). | |

| Thiophene H5 (Deshielded by CHO). | ||

| Thiophene H3 (Couples with H5). | ||

| Aromatic protons (3-methoxyphenyl pattern). | ||

| OCH₃ methoxy singlet. | ||

| IR Spectroscopy | 1670–1690 cm⁻¹ | Strong C=O stretch (Aldehyde). |

| Mass Spectrometry | m/z 218.0 [M]⁺ | Molecular ion peak.[4] |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[5]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (4-(3-methoxyphenyl)-2-thiophenecarboxylic acid) upon prolonged exposure to air.

-

Spill Response: Absorb with sand or vermiculite. Do not use combustible materials like sawdust.

References

-

Molaid Chemicals. (n.d.). 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde Data Sheet. Retrieved from [Link]

-

PubChem. (2025).[1][4] Compound Summary: 4-(3-methoxyphenyl)thiophene-2-carbaldehyde. National Library of Medicine. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). 2-Thiophenecarboxaldehyde Derivatives. NIST Chemistry WebBook. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Synthesis of aryl-substituted thiophenes. Retrieved from [Link]

Sources

- 1. 1-(4-Methoxyphenyl)-2-((3-methoxyphenyl)thio) ethanone | C16H16O3S | CID 10108176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www1.udel.edu [www1.udel.edu]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 4-(4-methoxyphenyl)-2-thiophenecarbaldehyde (C12H10O2S) [pubchemlite.lcsb.uni.lu]

- 5. thenaldehyde, 98-03-3 [thegoodscentscompany.com]

The Reactivity Profile of the Aldehyde Group in 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde: A Technical Guide

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and organic synthesis, heterocyclic building blocks are foundational to designing bioactive molecules. 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde is a highly versatile intermediate, characterized by an electrophilic aldehyde group at the C2 position and a sterically bulky, electron-rich 3-methoxyphenyl substituent at the C4 position. This whitepaper systematically deconstructs the chemical reactivity of its aldehyde moiety. By examining the causality behind electronic resonance, steric hindrance, and solvent-reagent interactions, this guide provides self-validating experimental protocols for key transformations, including reductive aminations and Knoevenagel condensations.

Structural and Electronic Architecture

The reactivity of the C2-aldehyde in 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde is governed by a delicate balance of electronic and steric effects inherent to the substituted thiophene core.

-

Thiophene Resonance (+M Effect): Unlike standard aliphatic aldehydes, thiophene-2-carbaldehydes exhibit reduced electrophilicity at the carbonyl carbon. The sulfur atom donates electron density through resonance (+M effect), which delocalizes into the carbonyl

orbital. This ground-state stabilization makes the aldehyde less prone to spontaneous hydration or oxidation, yet sufficiently reactive for directed nucleophilic attacks[1]. -

Substituent Causality at C4: The 3-methoxyphenyl group at the C4 position is electron-rich. However, because C4 is "meta-like" in its relationship to the C2-aldehyde, the electronic communication is primarily inductive rather than strongly resonant. This specific topology ensures that the aldehyde retains its electrophilic character, avoiding the severe reactivity dampening that would occur if the aryl group were at the strongly conjugated C5 position.

Logical relationship of electronic and steric effects on the C2-aldehyde reactivity.

Mechanistic Reactivity Profile

A. Reductive Amination (C-N Bond Formation)

The conversion of the C2-aldehyde to secondary or tertiary amines is a critical pathway for generating basic pharmacophores. The reaction proceeds via a transient imine or iminium ion intermediate. Causality in Reagent Selection: For this specific thiophene derivative, sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reducing agent. The electron-withdrawing acetate ligands suppress the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ will not reduce the starting aldehyde but will rapidly and irreversibly transfer a hydride to the more electrophilic protonated iminium ion[2]. This creates a self-validating kinetic trap : the reduction only proceeds after the imine has successfully formed, preventing the accumulation of unwanted alcohol byproducts[3].

B. Knoevenagel Condensation (C=C Bond Formation)

Reacting the aldehyde with active methylene compounds, such as malononitrile, yields highly conjugated

Self-Validating Experimental Protocols

Protocol 1: One-Pot Reductive Amination

This protocol utilizes a one-pot system where the solvent and acid catalyst synergistically drive the reaction to completion[2][3].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde and 1.2 equivalents of the desired primary or secondary amine in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is an excellent non-coordinating solvent that solubilizes both the non-polar thiophene starting material and the highly polar iminium intermediate.

-

Catalysis: Add 1.5 equivalents of glacial acetic acid. Stir for 1 hour at 25°C. Causality: The mild acid protonates the intermediate hemiaminal, facilitating the elimination of water to form the reactive iminium ion.

-

Reduction: Portion-wise, add 1.5 equivalents of NaBH(OAc)₃. Stir for 4–12 hours until TLC indicates complete consumption of the aldehyde.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted hydride, ensuring safe extraction. Extract the aqueous layer with dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo.

Step-by-step workflow for the one-pot reductive amination of the thiophene aldehyde.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol leverages thermodynamic precipitation to ensure high purity and yield[4].

Step-by-Step Methodology:

-

Preparation: Combine 1.0 equivalent of the aldehyde and 1.1 equivalents of malononitrile in absolute ethanol (0.5 M concentration).

-

Initiation: Add a catalytic amount of piperidine (0.1 equivalents). Causality: Piperidine acts as a base to deprotonate the acidic methylene protons of malononitrile, generating the reactive enolate nucleophile.

-

Propagation: Heat the mixture to reflux (78°C) for 2–4 hours.

-

Isolation: Allow the reaction to cool to 0°C. The highly conjugated 2-(thiophen-2-ylmethylene)malononitrile derivative will precipitate. Filter the solid and wash with ice-cold ethanol to afford the pure product.

Quantitative Data Summary

The table below summarizes the expected quantitative parameters and thermodynamic drivers for the primary transformations of the C2-aldehyde moiety.

| Reaction Type | Reagents / Catalyst | Optimal Solvent | Temp (°C) | Typical Yield (%) | Key Thermodynamic / Kinetic Driver |

| Reductive Amination | Amine, NaBH(OAc)₃, AcOH | 1,2-Dichloroethane | 20–25 | 75–90 | Irreversible hydride transfer to the iminium ion[2] |

| Knoevenagel Condensation | Malononitrile, Piperidine | Absolute Ethanol | 78 (Reflux) | 80–95 | Extended |

| Wittig Olefination | Phosphonium ylide, NaH | Tetrahydrofuran | 0 to 25 | 60–85 | Formation of the exceptionally strong P=O bond |

| Oxidation | MnO₂ or NaClO₂ | THF or t-BuOH/H₂O | 25–65 | >85 | Irreversible oxygen transfer to form carboxylic acid |

Conclusion

The reactivity profile of the aldehyde group in 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde is defined by the resonant stabilization of the thiophene ring and the inductive modulation of the C4-aryl substituent. By understanding the underlying electronic causality, researchers can deploy self-validating protocols—such as kinetically controlled reductive aminations and thermodynamically driven Knoevenagel condensations—to efficiently construct complex, bioactive molecular architectures.

References

1.[1] Safety evaluation of substituted thiophenes used as flavoring ingredients, femaflavor.org, 2.[4] Buy 2-(Thiophen-2-ylmethylene)malononitrile (EVT-313068), evitachem.com, 3.[2] EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes, google.com, 4.[3] Synthesis and pharmacological evaluation of several ring-contracted amantadine analogs, nih.gov,

Sources

- 1. femaflavor.org [femaflavor.org]

- 2. EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes - Google Patents [patents.google.com]

- 3. Synthesis and pharmacological evaluation of several ring-contracted amantadine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. evitachem.com [evitachem.com]

Methodological & Application

Application Note: Regioselective Vilsmeier-Haack Formylation of 3-(3-Methoxyphenyl)thiophene

Strategic Context & Overview

Thiophene-2-carbaldehydes are highly privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates for the synthesis of kinase inhibitors, endothelin receptor antagonists, and optoelectronic materials. The Vilsmeier-Haack formylation is the premier methodology for introducing a formyl group onto electron-rich heteroaromatics[1]. This application note details the optimized, self-validating protocol for the regioselective formylation of 3-(3-methoxyphenyl)thiophene using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Mechanistic Causality & Regioselectivity (E-E-A-T)

The transformation relies on the generation of the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride), a highly electrophilic species formed in situ by the reaction of DMF with POCl₃[1].

-

Regiochemical Control: Electrophilic aromatic substitution of 3-substituted thiophenes inherently presents a regiochemical challenge, as both the C-2 and C-5 positions are activated. However, the use of a relatively small formylating complex (such as the POCl₃/DMF adduct) predominantly directs the electrophilic attack to the C-2 position [2]. This is driven by the superior electronic stabilization of the Wheland intermediate (sigma complex) provided by the adjacent sulfur atom and the +M/-I effects of the 3-aryl substituent. Conversely, sterically bulky Vilsmeier reagents would force substitution to the C-5 position[2].

-

Reaction Kinetics: The electron-donating nature of the 3-methoxyphenyl group further increases the electron density of the thiophene core, facilitating a rapid and high-yielding reaction at moderate temperatures (60–70 °C).

Experimental Workflows & Pathways

Figure 1: End-to-end experimental workflow for Vilsmeier-Haack formylation.

Figure 2: Mechanistic pathway and intermediates of the Vilsmeier-Haack formylation.

Quantitative Data & Stoichiometry

| Reagent / Parameter | Function | Equivalents | Amount (per 10 mmol scale) | Notes |

| 3-(3-Methoxyphenyl)thiophene | Substrate | 1.0 eq | 1.90 g (10.0 mmol) | Ensure anhydrous conditions. |

| Phosphorus Oxychloride (POCl₃) | Activating Agent | 1.5 eq | 1.40 mL (15.0 mmol) | Highly corrosive; use fresh. |

| N,N-Dimethylformamide (DMF) | Reagent & Solvent | 10.0 eq | 7.7 mL (~100 mmol) | Must be anhydrous. |

| Sodium Acetate (aq, sat.) | Quenching Base | Excess | ~20-30 mL | Buffers pH to ~7 during quench. |

| Reaction Temperature | Thermal Control | N/A | 0 °C → 65 °C | 0 °C for reagent prep; 65 °C for reaction. |

| Reaction Time | Kinetic Window | N/A | 2 - 4 hours | Monitor via TLC/LC-MS. |

Detailed Experimental Protocol

Step 1: Generation of the Vilsmeier Reagent

-

Equip a flame-dried 50 mL two-neck round-bottom flask with a magnetic stir bar, an argon inlet, and a rubber septum.

-

Add anhydrous DMF (7.7 mL) to the flask and cool the system to 0 °C using an ice-water bath.

-

Critical Step: Add POCl₃ (1.40 mL) dropwise via syringe over 10–15 minutes. Causality: The formation of the iminium salt is highly exothermic. Rapid addition can cause localized heating, leading to the decomposition of DMF and the formation of dark, tarry byproducts[1].

-

Stir the pale-yellow complex at 0 °C for 30 minutes to ensure complete conversion to the active Vilsmeier reagent.

Step 2: Substrate Addition and Electrophilic Substitution 5. Dissolve 3-(3-methoxyphenyl)thiophene (1.90 g) in a minimal volume of anhydrous DMF (1.0 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. 6. Remove the ice bath and allow the reaction mixture to warm to ambient temperature over 15 minutes. 7. Attach a reflux condenser and heat the reaction mixture to 65 °C using a precisely controlled oil bath or heating block. 8. Stir at 65 °C for 2 to 4 hours.

Step 3: Self-Validating Monitoring 9. Monitor reaction progress via TLC (Hexanes:EtOAc 8:2). The starting material (non-polar) will be consumed, and a new, more polar UV-active spot (the iminium intermediate/aldehyde) will appear. 10. Validation Note: To accurately check TLC, withdraw a 10 µL aliquot, quench it in 100 µL of saturated NaHCO₃, and extract with 200 µL EtOAc. Spot the organic layer to observe the true aldehyde product rather than the highly polar iminium salt.

Step 4: Hydrolysis and Workup 11. Once the starting material is fully consumed, cool the reaction mixture to 0 °C. 12. Critical Step: Pour the mixture slowly into a vigorously stirred beaker containing 50 g of crushed ice. Causality: The initial product is an iminium salt. Complete hydrolysis to the aldehyde requires water and time[3]. 13. Slowly add a saturated aqueous solution of sodium acetate (or carefully add 2M NaOH) until the pH reaches ~7. Causality: Thiophene aldehydes can degrade or polymerize under highly acidic conditions. Neutralization prevents product loss during extraction and stabilizes the target molecule[3].

Step 5: Extraction and Purification 14. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). 15. Wash the combined organic layers sequentially with water (2 × 20 mL) to remove residual DMF, followed by brine (20 mL). 16. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 17. Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% EtOAc in Hexanes) to yield pure 3-(3-methoxyphenyl)thiophene-2-carbaldehyde.

Troubleshooting & Process Optimization

-

Incomplete Hydrolysis: If LC-MS analysis of the crude mixture shows a mass corresponding to the iminium intermediate rather than the aldehyde, the hydrolysis step was insufficient. Solution: Stir the quenched aqueous mixture for an extended period (up to 1 hour) at room temperature before extraction[3].

-

Regiomeric Mixtures: While the C-2 formyl product is heavily favored, trace amounts of the C-5 isomer may form. Solution: These isomers are typically separable by careful silica gel chromatography due to differences in their dipole moments. If the C-5 isomer ratio is unacceptably high, ensure the reaction temperature does not exceed 70 °C, as higher temperatures can erode kinetic regiocontrol[2].

-

Emulsions During Extraction: Thiophene derivatives and DMF can occasionally form stubborn emulsions in water/EtOAc. Solution: Filter the biphasic mixture through a pad of Celite or add additional brine to increase the ionic strength of the aqueous layer.

References

-

Meth-Cohn, O., et al. "Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study." Tetrahedron Letters, 41(15), 2000, 2749-2752. URL: [Link]

-

Rajput, A. P., & Girase, P. D. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." International Journal of Pharmaceutical, Chemical and Biological Sciences (IJPCBS), 2013, 3(1), 25-43. URL: [Link]

Sources

The Strategic Utility of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde in Modern Drug Discovery

An In-Depth Guide for Medicinal Chemists and Pharmaceutical Scientists

In the landscape of contemporary drug development, the strategic selection of molecular scaffolds and intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the privileged heterocyclic structures, the thiophene ring system has garnered significant attention due to its versatile chemical reactivity and its presence in a multitude of approved pharmaceuticals.[1][2][3][4] This guide focuses on a particularly valuable building block: 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde . Its unique structural features—a reactive aldehyde group for diverse functionalization and a methoxyphenyl moiety that can influence pharmacokinetic properties—make it a cornerstone intermediate for accessing a wide array of biologically active molecules.[5][6]

This document serves as a comprehensive technical resource, providing detailed application notes and robust protocols for the synthesis and derivatization of this key intermediate. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity compounds.

Core Properties and Synthesis of the Intermediate

A thorough understanding of the starting material is critical for successful synthetic campaigns. 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde is a stable, crystalline solid at room temperature, amenable to a variety of reaction conditions.

| Property | Value |

| CAS Number | 893736-82-8[7] |

| Molecular Formula | C₁₂H₁₀O₂S[7] |

| Molecular Weight | 218.27 g/mol [7] |

| Appearance | Typically a yellow to brown solid |

| LogP (calculated) | 3.0[7] |

The most efficient and widely adopted method for the synthesis of 4-aryl-2-thiophenecarbaldehydes is the Suzuki-Miyaura cross-coupling reaction.[5][8] This palladium-catalyzed reaction offers excellent functional group tolerance and is highly effective for creating carbon-carbon bonds between aryl halides and boronic acids.[5]

Protocol 1: Suzuki-Miyaura Synthesis of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

This protocol details the synthesis of the title compound from commercially available starting materials: 4-bromo-2-thiophenecarbaldehyde and 3-methoxyphenylboronic acid. The choice of a palladium(0) catalyst, specifically tetrakis(triphenylphosphine)palladium(0), is crucial for the catalytic cycle to proceed efficiently.[7] A base, such as sodium carbonate, is required to activate the boronic acid for transmetalation.[7]

Workflow for Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for the synthesis of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde.

Materials:

-

4-bromo-2-thiophenecarbaldehyde

-

3-methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4-bromo-2-thiophenecarbaldehyde (1.0 mmol), 3-methoxyphenylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.04 mmol).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 15 mL).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 85-95 °C) under an inert atmosphere.

-

Monitor the reaction for 12-18 hours using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with water (20 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(3-methoxyphenyl)-2-thiophenecarbaldehyde, which has been reported to be obtained in a 76% yield under similar conditions.[7]

Application as a Pharmaceutical Intermediate: Key Transformations

The synthetic utility of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde lies in the reactivity of its aldehyde group, which serves as a versatile handle for constructing more complex molecular architectures.

Protocol 2: Reductive Amination to Synthesize Novel Amine Derivatives

Reductive amination is a powerful method for forming C-N bonds. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This pathway is fundamental in the synthesis of a wide range of pharmaceutical compounds.

Workflow for Reductive Amination

Caption: General workflow for the synthesis of amine derivatives via reductive amination.

Materials:

-

4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

-

A primary or secondary amine of choice

-

Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride [NaB(OAc)₃H]

-

Methanol or Dichloromethane

-

Acetic Acid (catalytic)

-

Saturated aqueous Sodium Bicarbonate solution

Procedure:

-

Dissolve 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde (1.0 mmol) and the desired amine (1.1 mmol) in methanol (15 mL).

-

Add a catalytic amount of acetic acid (2-3 drops).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 mmol) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water (10 mL).

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude product by column chromatography to yield the desired amine.

Protocol 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate). This reaction is instrumental in synthesizing precursors for various heterocyclic systems and compounds with potential biological activities, including anti-inflammatory and anticancer properties.[4][9]

Materials:

-

4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde

-

Active methylene compound (e.g., Malononitrile)

-

Piperidine or other basic catalyst

-

Ethanol

Procedure:

-

In a flask, dissolve 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (2-3 drops).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Significance of Downstream Products

The derivatization of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde leads to compounds with a wide spectrum of potential pharmacological activities. The thiophene nucleus is a well-established pharmacophore, and its combination with other functional groups through the aldehyde handle can yield potent therapeutic candidates.

| Derivative Class | Potential Biological Activities | Rationale |

| Schiff Bases and Amines | Antibacterial, Antifungal, Anticancer[1][6] | The imine or amine linkage provides a site for hydrogen bonding and can modulate the electronic properties of the molecule, enhancing interaction with biological targets. |

| Chalcones (from Claisen-Schmidt Condensation) | Anti-inflammatory, Antioxidant, Antitumor[9][10] | The α,β-unsaturated ketone system in chalcones is a known Michael acceptor and can interact with nucleophilic residues in enzymes and receptors. |

| Thieno[2,3-d]pyrimidines (from condensation products) | Kinase inhibitors, Anticancer[9] | The fused heterocyclic system can mimic the purine core of ATP, leading to competitive inhibition of kinases involved in cell signaling pathways. |

Characterization of the Intermediate

Accurate characterization of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde is essential for quality control and for confirming the success of the synthesis. Standard analytical techniques are employed for this purpose.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around δ 9.8-10.0 ppm), aromatic protons on both the thiophene and methoxyphenyl rings, and a singlet for the methoxy group protons (around δ 3.8 ppm).[5]

-

¹³C NMR Spectroscopy: The carbon NMR will display a signal for the carbonyl carbon of the aldehyde (around δ 180-190 ppm), along with signals for the aromatic carbons of the two rings.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (218.27 g/mol ).

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1660-1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde.

By leveraging the synthetic protocols and understanding the strategic importance of 4-(3-Methoxyphenyl)-2-thiophenecarbaldehyde, researchers and drug development professionals can efficiently access a diverse range of novel compounds with significant therapeutic potential.

References

-